ErbB-2 is classified as an oncogene and is located on chromosome 17q12. It encodes a protein that is part of the epidermal growth factor receptor family, which includes other members such as epidermal growth factor receptor (EGFR), ErbB-3, and ErbB-4. The protein product of the ERBB2 gene is a transmembrane glycoprotein that functions as a receptor for neuregulins and other ligands, triggering downstream signaling cascades involved in cellular processes.
The synthesis of ErbB-2 can be achieved through recombinant DNA technology. This involves the following steps:
Mass spectrometry and glycoproteomic analyses are typically used to confirm the identity and post-translational modifications of the synthesized protein, including glycosylation patterns that are critical for its function .
ErbB-2 consists of an extracellular domain, a single transmembrane domain, and an intracellular tyrosine kinase domain. The extracellular region contains four domains (I-IV) that facilitate ligand binding and dimerization with other ErbB receptors.
The three-dimensional structure of ErbB-2 has been elucidated through X-ray crystallography, revealing the arrangement of its domains and the positioning of critical residues involved in dimerization and signaling.
ErbB-2 participates in several key biochemical reactions:
These reactions are critical in understanding how aberrant signaling through ErbB-2 contributes to oncogenesis.
The mechanism by which ErbB-2 promotes tumorigenesis involves several steps:
Studies have shown that overexpression of ErbB-2 correlates with poor prognosis in cancers due to enhanced proliferation rates and resistance to apoptosis .
Research on the physical properties has shown that glycosylation impacts both stability and functionality significantly .
ErbB-2 serves as a critical biomarker in oncology, especially in breast cancer diagnostics. Its overexpression is used to stratify patients for targeted therapies such as trastuzumab (Herceptin), which specifically targets ErbB-2-positive tumors. Additionally, ongoing research explores:
The discovery of ErbB-2 began with the identification of the neu oncogene in rat neuroblastomas induced by ethylnitrosourea. The transforming gene encoded a mutated transmembrane receptor with a valine-to-glutamic acid substitution (V664E) that promoted spontaneous dimerization and activation [1] [7]. In 1987, human homolog studies revealed ERBB2 gene amplification in 20% of breast cancers, correlating with aggressive disease and poor prognosis [1]. This marked the first definitive link between an oncogene amplification and clinical outcomes in human cancer.
Key milestones include:
Table 1: Key Discoveries in ErbB-2 Research
Year | Discovery | Significance |
---|---|---|
1984 | neu oncogene identified in rat neuroblastomas | First evidence of ErbB-2’s transforming potential |
1987 | ERBB2 amplification in 20% of human breast cancers | Established clinical correlation with poor prognosis |
2000s | HER2-enriched subtype defined via TCGA | Revealed molecular heterogeneity within HER2+ tumors |
2010s | Activating ERBB2 mutations identified in non-amplified cancers | Expanded therapeutic targeting beyond amplified tumors |
ErbB-2 functions as a master coordinator of RTK signaling through dimerization with ligand-bound ErbB family members. Its lack of ligand binding is compensated by its role as the preferred dimerization partner for EGFR, HER3, and HER4 [2] [5] [10].
Mechanisms of Activation
Downstream Signaling Diversification
ErbB-2-containing dimers activate distinct pathways based on partner identity:
Table 2: Signaling Profiles of ErbB-2 Heterodimers
Dimer Complex | Primary Ligand | Key Downstream Pathways | Biological Output |
---|---|---|---|
HER2-HER3 | Neuregulin-1 | PI3K/AKT, JAK/STAT | Cell survival, differentiation |
HER2-EGFR | EGF, TGF-α | RAS/MAPK, PLCγ/PKC | Proliferation, migration |
HER2-HER4 | Neuregulin-1/4 | PI3K/AKT, STAT5 | Differentiation, lactation |
Beyond amplification, activating ERBB2 mutations define a distinct molecular subset across solid tumors. These mutations occur in extracellular (ECD), transmembrane (TMD), juxtamembrane (JMD), and kinase domains (KD), with varying frequencies by cancer type [3] [6].
Mutation Landscape and Functional Classes
Tumor-Specific Implications
Table 3: Clinically Relevant ERBB2 Mutations in Solid Tumors
Mutation | Domain | Common Cancer Types | Oncogenic Mechanism |
---|---|---|---|
S310F/Y | ECD | Bladder, cervical, liver | Ligand-independent dimerization |
Y772_A775dup | KD | Lung, ovarian | Kinase activation loop stabilization |
L755S | KD | Breast, small bowel | ATP-binding pocket alteration |
V777L | KD | Breast, salivary gland, pancreas | Enhanced catalytic activity |
V842I | KD | Endometrium, stomach, ovary | Stabilization of active kinase conformation |
Biological Heterogeneity and Therapeutic Insights
TCGA analysis of HER2+ breast cancers revealed:
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